Mechanism: Competitive vs. Suicide Inactivation
Androst-4-ene-6,17-dione functions as a purely competitive, reversible inhibitor of human placental aromatase, whereas the 3,6,17-trione analog (androst-4-ene-3,6,17-trione, also known as 6-OXO or AT) acts as a suicide substrate causing time-dependent irreversible inactivation. The parent 4-en-6-one compound itself does not cause time-dependent inactivation; only its 4β,5β-epoxy-19-oxo derivative (compound 11) confers mechanism-based inactivation with a kinact of 0.133 min⁻¹, and the 5β,6β-epoxy derivative (compound 13) with kinact of 0.100 min⁻¹, both requiring NADPH [1][2]. This mechanistic distinction is critical for applications where reversible target engagement is desired over permanent enzyme inactivation.
| Evidence Dimension | Time-dependent inactivation (kinact) of human placental aromatase |
|---|---|
| Target Compound Data | Androst-4-ene-6,17-dione: no time-dependent inactivation (reversible competitive inhibitor) |
| Comparator Or Baseline | 4β,5β-Epoxy-19-oxo derivative of target (11): kinact = 0.133 min⁻¹; 5β,6β-epoxy-19-methyl derivative (13): kinact = 0.100 min⁻¹; Androst-4-ene-3,6,17-trione (AT): known suicide substrate, Ki ≈ 0.43 μM with pseudo-first-order rate constant for inactivation of 4.03 × 10⁻³ sec⁻¹ |
| Quantified Difference | Target lacks time-dependent inactivation entirely; epoxy derivatives gain inactivation with kinact up to 0.133 min⁻¹; AT irreversibly inactivates aromatase via 19-oxo intermediate |
| Conditions | Human placental microsomes, presence of NADPH, [1β-³H]androstenedione as substrate |
Why This Matters
Procurement for reversible versus irreversible aromatase inhibition determines whether androst-4-ene-6,17-dione or androst-4-ene-3,6,17-trione is the appropriate chemical tool, as irreversible inactivation precludes washout recovery in ex vivo or in vivo protocols.
- [1] Numazawa M, Yamada K. Studies of the time-dependent inactivation of aromatase by 4β,5β-epoxy-6-one and 5β,6β-epoxy-4-one steroids under various conditions. Biol Pharm Bull. 1999;22(11):1207-1211. View Source
- [2] Numazawa M, Mutsumi A, Tachibana M. Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione. The 4β,5β-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site. Biochem Pharmacol. 1996;52(8):1253-9. PMID: 8937433. View Source
